

D-Altritol CAS number and molecular formula

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Compound of Interest		
Compound Name:	D-Altritol	
Cat. No.:	B119570	Get Quote

In-Depth Technical Guide to D-Altritol

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

D-Altritol, also known as D-Talitol, is a hexitol, a sugar alcohol, with the following core identifiers:

Identifier	Value	Citation
CAS Number	643-03-8	[1][2][3]
Molecular Formula	C6H14O6	[1][2][3]

Physicochemical and Biochemical Properties

D-Altritol is a white, crystalline powder soluble in water.[2] It is a naturally occurring compound found in various organisms, including algae and certain plants.[1] Its key properties are summarized below.



Property	Value	Citation
Molecular Weight	182.17 g/mol	[1][2]
Synonyms	D-Talitol, Altritol, D-	[1][2]
Appearance	White to off-white powder or crystal	[2]
Melting Point	66-67 °C	[2]
Boiling Point	494.9 °C at 760 mmHg	[2]
Storage Conditions	2-8°C	[2]

Biological Significance and Applications

D-Altritol is of interest to the scientific community for its involvement in specific metabolic pathways and its potential as a modulator of biological processes.

Catabolic Pathway in Agrobacterium tumefaciens

In the soil bacterium Agrobacterium tumefaciens, **D-Altritol** is catabolized through a specific enzymatic pathway. This pathway involves the oxidation of **D-Altritol** to D-tagatose, which is then phosphorylated and subsequently epimerized to enter the central metabolism.[1]

The key enzymes and their kinetic properties in this pathway are detailed in the table below.

Enzyme	Substrate	Km (mM)	kcat (s-1)	kcat/Km (M-1s- 1)
D-Altritol Dehydrogenase (PF00107)	D-Altritol	0.8 ± 0.1	15 ± 1	1.9 x 104
D-Tagatose Kinase (PF00294)	D-Tagatose	0.20 ± 0.02	14 ± 1	7.0 x 104

Data from a study on the catabolic pathways in Agrobacterium tumefaciens C58.[1]



The workflow of this catabolic pathway is illustrated in the following diagram.



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D-Altritol Catabolic Pathway in A. tumefaciens

Potential as a Xylitol Dehydrogenase Inhibitor

Some sugar alcohols are known to interact with dehydrogenases. While specific inhibitory data for **D-Altritol** on xylitol dehydrogenase is not extensively documented, its structural similarity to xylitol suggests it could act as a competitive inhibitor. Further research is required to quantify this potential interaction.

Role in Oxidative Stress Reduction

Sugar alcohols, due to their poly-hydroxyl structure, can act as scavengers of reactive oxygen species (ROS).[3] **D-Altritol** has been mentioned in the context of inhibiting the production of ROS.[2] The antioxidant capacity of sugar alcohols is often correlated with the number of hydroxyl groups they possess.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of **D-Altritol**.

Assay for D-Altritol Dehydrogenase Activity (Coupled Enzyme Assay)

This protocol is adapted from methodologies used for similar dehydrogenase enzymes.

- Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
 - 50 mM Tris-HCl buffer (pH 8.0)



- 2 mM NAD+
- 1 unit of D-tagatose kinase
- 1 mM ATP
- 1 unit of a suitable coupling enzyme (e.g., phosphoglucose isomerase and glucose-6phosphate dehydrogenase for a cascade leading to NADPH production)
- 0.5 mM NADP+
- Initiation of Reaction: Add a purified preparation of **D-Altritol** dehydrogenase to the reaction mixture.
- Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm (for NADPH production) at a constant temperature (e.g., 30°C) using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity of **D-Altritol** dehydrogenase is proportional to the rate of NADPH formation.

Xylitol Dehydrogenase Inhibition Assay with D-Altritol

This protocol is a modification of a standard xylitol dehydrogenase assay to test for inhibition by **D-Altritol**.

- Reagent Preparation:
 - Assay Buffer: 500 mM Tris-HCl, pH 8.6.
 - Substrate: 1.5 M Xylitol.
 - Cofactor: 4.0 mM NAD+ (prepare fresh).
 - Inhibitor: A range of concentrations of **D-Altritol**.
 - Enzyme: A purified preparation of xylitol dehydrogenase.
- Assay Procedure:



- In a UV-transparent cuvette, combine the assay buffer, NAD+, and varying concentrations of D-Altritol.
- Add the xylitol dehydrogenase enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
- Initiate the reaction by adding the xylitol substrate.
- Immediately monitor the increase in absorbance at 340 nm for 60 seconds, which corresponds to the formation of NADH.
- Data Analysis:
 - Determine the reaction rates at different concentrations of D-Altritol.
 - Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
 - To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xylitol) and the inhibitor (**D-Altritol**) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Evaluation of ROS Scavenging Activity (Total Oxyradical Scavenging Capacity - TOSC Assay)

This protocol is a general method for assessing the antioxidant capacity of compounds like sugar alcohols.

- Generation of Peroxyl Radicals: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
- Reaction with a Fluorescent Probe: In the absence of an antioxidant, the peroxyl radicals
 oxidize a fluorescent probe (e.g., fluorescein), causing a decay in its fluorescence.
- · Antioxidant Activity Measurement:
 - Prepare a series of **D-Altritol** solutions of varying concentrations.



- In a multi-well plate, combine the fluorescent probe, AAPH, and a specific concentration of
 D-Altritol in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Monitor the fluorescence decay over time at an appropriate excitation and emission wavelength.

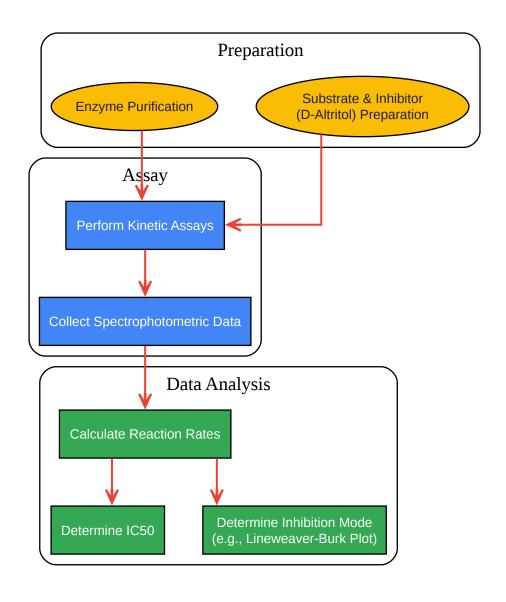
Data Analysis:

- The antioxidant capacity of **D-Altritol** is determined by its ability to protect the fluorescent probe from oxidation, thus slowing down the fluorescence decay.
- The area under the fluorescence decay curve is calculated for each **D-Altritol** concentration and compared to a control (without **D-Altritol**).
- The TOSC value is then calculated, representing the amount of peroxyl radicals scavenged by the sample.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for investigating the inhibitory potential of **D-Altritol** on a target enzyme, such as xylitol dehydrogenase.





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Workflow for Enzyme Inhibition Studies of D-Altritol

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References

• 1. researchgate.net [researchgate.net]



- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. researchgate.net [researchgate.net]
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